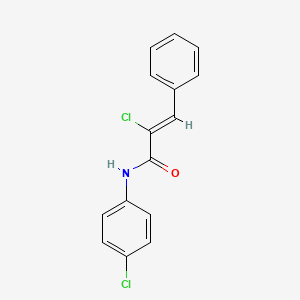

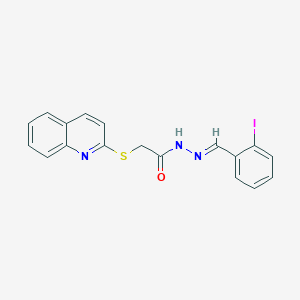

![molecular formula C14H16N2O3S2 B5534101 4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5534101.png)

4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to “4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide,” involves multi-step reactions starting from selected precursors. For example, Ghorab et al. (2017) detail the synthesis of related compounds from dimethylaminomethylene intermediates, indicating a complex synthesis pathway that involves careful selection of starting materials and reaction conditions to achieve the desired sulfonamide derivatives (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an aromatic ring, which significantly influences the compound's chemical behavior and interactions. The X-ray crystallography analysis provides insight into the precise arrangement of atoms within the molecule, shedding light on its potential interaction mechanisms (Ghorab, Soliman, Alsaid, & Askar, 2017).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, reflecting their reactive nature and potential for modification. The functional groups present in these compounds, such as the amine and sulfonyl groups, offer sites for chemical transformations that can alter the compound's properties and enhance its biological activity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents on the aromatic ring. These properties are critical for determining the compound's suitability for various applications, including its formulation into pharmaceutical preparations (Ghorab, Soliman, Alsaid, & Askar, 2017).

Chemical Properties Analysis

The chemical properties of “4-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide” are defined by its functional groups, which dictate its reactivity, biological activity, and interactions with biomolecules. The presence of the sulfonyl and carboxamide groups suggests potential for antimicrobial activity, as these groups are common in drugs targeting bacterial enzymes (Ghorab, Soliman, Alsaid, & Askar, 2017).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for this compound were not found in the search results, sulfonamides and their derivatives continue to be an area of active research due to their wide range of biological activities . For example, one study found that a new Dishevelled 1 inhibitor showed selective inhibition of DVL1 binding and inhibited the growth of HCT116 cells . This suggests potential future directions in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-9-4-5-10(2)12(6-9)16-21(18,19)11-7-13(20-8-11)14(17)15-3/h4-8,16H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCVJBFVQGJBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-dimethylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)

![N-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5534032.png)

![1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5534054.png)

![5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5534067.png)

![7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5534083.png)

![5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5534085.png)

![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-fluoro-2(1H)-quinolinone](/img/structure/B5534087.png)

![5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5534100.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5534106.png)